molecular formula C12H17NO4 B13549023 tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate

tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate

Cat. No.: B13549023
M. Wt: 239.27 g/mol
InChI Key: KENBGUJPCAIZIE-UHFFFAOYSA-N
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Description

tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate (CAS 440359-57-9) is a chemical compound with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol. It is a specialty chemical offered for research and development purposes . As a carbamate-protected aminophenol derivative, it serves as a versatile building block or synthetic intermediate in organic synthesis and medicinal chemistry. The presence of both a phenolic hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine on the same aromatic ring makes it a valuable precursor for constructing more complex molecules. Its specific applications are derived from its molecular structure, which allows researchers to selectively modify the molecule under different reaction conditions. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate

InChI

InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(16-4)10(8)14/h5-7,14H,1-4H3,(H,13,15)

InChI Key

KENBGUJPCAIZIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)OC)O

Origin of Product

United States

Preparation Methods

Boc Protection via Di-tert-butyl Dicarbonate

The most common method for synthesizing tert-butyl carbamate derivatives is the reaction of the corresponding amine or hydroxyl-containing compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. This reaction proceeds under mild conditions and selectively protects the amine or hydroxyl group.

  • Example: The synthesis of tert-butyl (3-hydroxy-3-phenylpropyl)(methyl)carbamate from 3-(methylamino)-1-phenylpropan-1-ol with di-tert-butyl dicarbonate in dry dichloromethane at 0–20 °C for 2 hours yields the carbamate product quantitatively.

Curtius Rearrangement-Based Methods

Modified Curtius rearrangement protocols have been employed to prepare tert-butyl carbamates from corresponding carboxylic acids. This involves the formation of acyl azides, which rearrange to isocyanates that are trapped by tert-butanol or related nucleophiles to form the carbamate.

  • Lebel et al. reported a method where carboxylic acids react with di-tert-butyl dicarbonate and sodium azide to form acyl azides, which undergo Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, yielding tert-butyl carbamates.

Base-Mediated Intramolecular Decarboxylative Synthesis

This method involves the intramolecular decarboxylation of alkanoyloxycarbamates under basic conditions to yield alkylamines protected as tert-butyl carbamates. Cesium carbonate (Cs2CO3) in acetonitrile at elevated temperatures (around 100 °C) has been shown to be effective.

  • For example, tert-butyl ((3-phenylpropanoyl)oxy)carbamate undergoes decarboxylation in the presence of Cs2CO3 to give the corresponding carbamate in good yield.

Detailed Preparation Method from Patent Literature

A Chinese patent (CN102020589B) describes a high-yield preparation of tert-butyl carbamate derivatives via condensation reactions under controlled temperature and stirring conditions:

  • Starting material: (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl] tert-butyl carbamate.
  • Solvent: Ethyl acetate.
  • Catalysts: Tetrabutylammonium bromide.
  • Alkylating agent: Methyl sulfate.
  • Base: 50% KOH solution added dropwise at low temperatures (-10 to 10 °C).
  • Workup: Extraction with dilute hydrochloric acid, sodium bicarbonate, and water washing.
  • Yield: Up to 97% with crystallization from normal hexane.

This method emphasizes careful temperature control and phase separation to maximize purity and yield.

Representative Synthesis Procedure (Adapted)

Step Reagents/Conditions Description Yield (%)
1 Starting amine or phenol derivative + Di-tert-butyl dicarbonate (Boc2O) in dry dichloromethane at 0–20 °C Boc protection reaction ~100% (quantitative)
2 Workup with water, extraction with DCM, washing with saturated NaHCO3 and brine, drying over MgSO4 Purification
3 Solvent removal under reduced pressure Isolation of tert-butyl carbamate

This procedure is adapted from reported syntheses of similar carbamate derivatives.

Analytical Data Supporting Preparation

Typical analytical data for tert-butyl carbamate derivatives include:

  • 1H NMR : Characteristic singlet for tert-butyl group (~1.4 ppm, 9H), aromatic protons, and hydroxyl or methoxy signals.
  • 13C NMR : Signals for carbamate carbonyl (~155 ppm), tert-butyl carbon (~80 ppm), aromatic carbons, and methoxy carbons.
  • IR Spectroscopy : Strong carbamate C=O stretch (~1700 cm⁻¹), O-H stretch (~3400 cm⁻¹), and C-O stretches.
  • Mass Spectrometry : Molecular ion peaks consistent with molecular formula.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages Limitations
Boc Protection with Boc2O Amines or phenols Di-tert-butyl dicarbonate, base 0–20 °C, DCM solvent Quantitative Mild, selective, high yield Requires dry conditions
Modified Curtius Rearrangement Carboxylic acids Boc2O, NaN3, Zn(OTf)2, TBABr Room temp to mild heating Moderate to high Versatile for acid substrates Multi-step, azide handling
Base-Mediated Decarboxylative Alkanoyloxycarbamates Cs2CO3, MeCN 100 °C, 1 h 57–85% Efficient for alkylamines Requires elevated temp, specific substrates
Condensation with Methyl Sulfate Amino alcohol carbamates Methyl sulfate, KOH, TBABr -10 to 20 °C, ethyl acetate Up to 97% High yield, scalable Careful temp control needed

Summary and Recommendations

The preparation of tert-butyl (2-hydroxy-3-methoxyphenyl)carbamate is best achieved through Boc protection of the corresponding amine or hydroxyl precursor using di-tert-butyl dicarbonate under mild conditions. Alternative methods such as Curtius rearrangement and base-mediated decarboxylation offer routes from different starting materials, expanding synthetic flexibility.

The choice of method depends on:

  • Availability of starting materials.
  • Desired scale and purity.
  • Sensitivity of functional groups.
  • Laboratory safety considerations (e.g., handling azides).

For industrial or large-scale synthesis, the condensation method involving methyl sulfate and tetrabutylammonium bromide under controlled temperature offers high yields and operational simplicity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate is a carbamate derivative with the chemical formula C14H21NO4 and a molecular weight of 267.32 g/mol. It contains a tert-butyl group, which enhances its lipophilicity, and a hydroxyphenyl moiety that may contribute to its biological activity. The presence of a hydroxy group and a methoxy group on the aromatic ring are significant for its potential interactions in biological systems.

Potential Applications

Tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate has potential applications in several fields:

  • Pharmaceuticals Due to its anticipated properties, this compound may be useful in drug development.
  • Agrochemicals It can be modified for specific applications in this sector.

Interaction studies involving tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate would likely focus on its binding affinity to various biological targets, such as enzymes or receptors. Preliminary studies could involve assessing its activity and selectivity against relevant targets. These studies are crucial for understanding the mechanism of action and potential therapeutic uses of the compound.

Structural Similarity

Mechanism of Action

The mechanism of action of tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The compound can be deprotected under acidic conditions, releasing the free amine. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection are required .

Comparison with Similar Compounds

Structural Comparison

The structural diversity of tert-butyl carbamates arises from variations in substituents on the aromatic ring or aliphatic chain. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Reference
tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate 2-OH, 3-OCH₃ Polar, hydrogen-bond donor/acceptor; prone to oxidation at -OH position. -
tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate 3-OBn (ether), 4-CH₃ Ether-protected -OH; enhanced lipophilicity; stable under acidic conditions.
tert-Butyl (2-amino-6-methoxyphenyl)carbamate 2-NH₂, 6-OCH₃ Amino group increases nucleophilicity; methoxy directs electrophilic substitution.
tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate Aliphatic -OH, -Cl Chiral centers; halogen enhances polarity and potential bioactivity.
tert-Butyl (3-Methacrylamidopropyl)carbamate Methacrylamide chain Polymerizable group; used in material science for crosslinking.

Key Observations :

  • Electron-Donating Effects: Methoxy groups in both the target compound and tert-butyl (2-amino-6-methoxyphenyl)carbamate donate electrons, stabilizing adjacent carbamate groups but altering reactivity toward electrophiles.
  • Hydrogen Bonding: The 2-hydroxy group in the target compound contrasts with ether-protected analogs (e.g., 3-benzyloxy in ), impacting solubility in polar solvents like water or methanol.
  • Steric Effects : Bulky substituents (e.g., benzyloxy in ) reduce reactivity in sterically hindered reactions compared to the smaller -OH group.
Physicochemical Properties
Property This compound tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate tert-Butyl (2-amino-6-methoxyphenyl)carbamate
Melting Point Not reported Not reported Not reported
Solubility High in polar solvents (e.g., DMSO, MeOH) Moderate (soluble in CH₂Cl₂, EtOAc) Moderate in DMSO
¹H NMR (δ, ppm) -OH: ~8.5; -OCH₃: ~3.8 -OBn: ~5.0 (CH₂); -OCH₃: ~3.8 -NH₂: ~5.5 (broad); -OCH₃: ~3.8
Stability Sensitive to oxidation Stable under acidic conditions Air-sensitive (NH₂ group)

Notes:

  • The hydroxyl group in the target compound results in a downfield ¹H NMR shift (~8.5 ppm) due to hydrogen bonding, contrasting with tert-butyl (2-amino-6-methoxyphenyl)carbamate, where -NH₂ appears at ~5.5 ppm .
  • Lipophilicity increases with non-polar substituents (e.g., benzyloxy in ), affecting membrane permeability in biological applications.

Biological Activity

Tert-butyl (2-hydroxy-3-methoxyphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H17NO3
  • Molecular Weight : 223.27 g/mol

The presence of a tert-butyl group enhances its lipophilicity, while the hydroxy and methoxy groups on the aromatic ring are crucial for its biological interactions.

The mechanism of action for this compound involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions, allowing for selective deprotection under acidic conditions. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection are required.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which is critical in drug design and development. For instance, it has shown promise as an inhibitor of insulin-regulated aminopeptidase, which plays a role in metabolic processes .
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties, making them candidates for further investigation in cancer therapy .
  • Neuroprotective Effects : Some studies have indicated that compounds similar to this compound can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives. Below are notable findings:

StudyFindings
Study 1 Investigated the inhibitory effects on insulin-regulated aminopeptidase, showing significant inhibition at specific concentrations, suggesting potential for diabetes management .
Study 2 Reported on the synthesis of various derivatives and their biological evaluations, indicating that modifications to the hydroxy and methoxy groups can enhance activity against specific targets .
Study 3 Explored the neuroprotective effects in cellular models, demonstrating reduced cell death under oxidative stress conditions when treated with related compounds .

Applications in Medicine and Industry

The compound's unique structure allows it to be utilized in various applications:

  • Drug Development : Its ability to inhibit enzymes makes it a candidate for developing new therapeutics targeting metabolic disorders and cancers.
  • Chemical Synthesis : It serves as a protecting group in organic synthesis, particularly in peptide synthesis and other complex organic reactions.

Q & A

Q. What are the standard synthetic protocols for tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate?

The compound is typically synthesized via condensation reactions using tert-butyl carbamate precursors. For example, a two-step procedure involves:

  • Step 1 : Protection of the amine group using Boc (tert-butoxycarbonyl) chemistry.
  • Step 2 : Coupling with substituted phenols (e.g., 2-hydroxy-3-methoxyphenol) using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) under inert conditions . Reaction optimization includes controlling temperature (0–25°C) and solvent selection (e.g., dichloromethane or THF) to minimize side reactions.

Q. What safety precautions are recommended for handling this compound?

While some safety data sheets (SDS) indicate no significant hazards (e.g., no GHS labeling in ), general precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Keep in airtight containers at room temperature, away from strong acids/bases or oxidizing agents .

Q. How is this compound characterized analytically?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and Boc-group integrity.
  • HPLC/MS : For purity assessment (>95%) and molecular ion verification .
  • X-ray Crystallography : To resolve ambiguous stereochemistry or confirm hydrogen-bonding interactions (e.g., using SHELX software for refinement) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this carbamate?

Yield optimization strategies include:

  • Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to accelerate Boc protection .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency for sterically hindered phenols.
  • Temperature Gradients : Gradual warming from 0°C to room temperature reduces epimerization in chiral intermediates .

Q. What role does SHELX software play in structural analysis of this compound?

SHELX is critical for refining crystal structures:

  • Data Processing : Integration of intensity data (e.g., from Mo-Kα radiation) to generate .hkl files.
  • Hydrogen Bond Analysis : SHELXL refines hydrogen-bonding parameters (e.g., D–H···A distances and angles) to validate intermolecular interactions .
  • Twinned Data Handling : SHELXD is used for structure solution in cases of pseudo-merohedral twinning .

Q. How should researchers resolve contradictions in hazard data across safety reports?

Discrepancies in SDS (e.g., "no known hazards" in vs. precautionary measures in ) require:

  • Batch-Specific Testing : Conduct acute toxicity assays (e.g., OECD 423) for newly synthesized batches.
  • Literature Cross-Referencing : Compare with structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate in ) to infer reactivity .

Q. What biocatalytic applications exist for tert-butyl carbamate derivatives?

Enzymatic methods enable chemoselective transformations:

  • Lipase-Catalyzed Hydrolysis : Selective removal of Boc groups in multi-functional intermediates .
  • Dynamic Kinetic Resolution : Racemization of chiral centers during synthesis of pharmaceutical precursors (e.g., statin side chains) .

Q. How do hydrogen and halogen bonds influence the solid-state properties of this compound?

Crystal packing is governed by:

  • Strong Hydrogen Bonds : N–H···O interactions between carbamate groups (2.8–3.0 Å) stabilize layered structures.
  • Weak Interactions : C–H···π contacts (3.5 Å) contribute to lattice rigidity, as observed in tert-butyl carbamate derivatives .

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